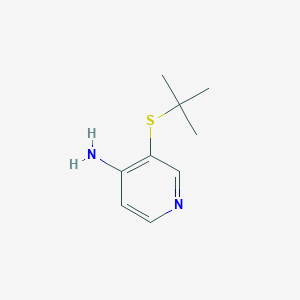

3-tert-Butylsulfanyl-pyridin-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

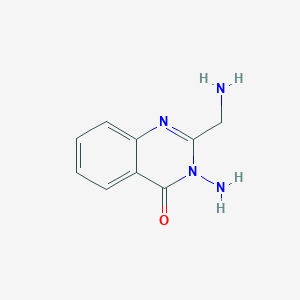

Molecular Structure Analysis

The molecular formula of 3-tert-Butylsulfanyl-pyridin-4-ylamine is C9H14N2S . It has a molecular weight of 182.29 . The SMILES string representation is CC©©Sc1cnccc1N .Physical And Chemical Properties Analysis

3-tert-Butylsulfanyl-pyridin-4-ylamine is a solid compound . Its empirical formula is C9H14N2S . The InChI key is QRDUGPXMIHNZDN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, related to 3-tert-Butylsulfanyl-pyridin-4-ylamine, has led to the development of potent ligands for the histamine H4 receptor. These ligands have shown anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).

Inhibitors of Leukotriene Synthesis : Compounds structurally related to 3-tert-Butylsulfanyl-pyridin-4-ylamine have been identified as potent inhibitors of leukotriene synthesis, with applications in treating asthma and other conditions related to leukotriene production (Hutchinson et al., 2009).

Photophysical and Photochemical Properties : Studies on Zinc tetrapyrazinoporphyrazines, incorporating pyridin-2-yl and tert-butylsulfanyl substituents, have explored their photophysical and photochemical properties. These findings have implications for the development of new materials with unique optical properties (Zimcik et al., 2009).

Transition-Metal-Free Synthesis : The research on regioselective, transition-metal-free addition of tert-butyl magnesium reagents to pyridine derivatives, including 3-tert-Butylsulfanyl-pyridin-4-ylamine, offers a new method for synthesizing substituted pyridine derivatives. This has applications in organic synthesis and material science (Rappenglück et al., 2017).

Acid-Base Properties in Macrocycles : Investigations into the acid-base properties of macrocycles incorporating tert-butylsulfanyl substituents have revealed insights into the protonation and deprotonation behaviors of these compounds. Such studies are important in the field of supramolecular chemistry (Petrik et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-tert-butylsulfanylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUGPXMIHNZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590328 |

Source

|

| Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782479-87-2 |

Source

|

| Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)